6-Propan-2-yl-1,3,5-triazinane-2,4-dione

Physicochemical profiling Solubility prediction Permeability

6-Propan-2-yl-1,3,5-triazinane-2,4-dione (CAS 25113-45-5) is a dihydro-1,3,5-triazine-2,4-dione derivative bearing an isopropyl substituent at the 6-position. Its molecular formula is C₆H₁₁N₃O₂ (exact mass 157.085 Da) and it is also cataloged under CAS 30885-97-3 for the unsaturated tautomeric form (C₆H₉N₃O₂, exact mass 155.069 Da).

Molecular Formula C6H11N3O2
Molecular Weight 157.17 g/mol
CAS No. 25113-45-5
Cat. No. B12121366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Propan-2-yl-1,3,5-triazinane-2,4-dione
CAS25113-45-5
Molecular FormulaC6H11N3O2
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC(C)C1NC(=O)NC(=O)N1
InChIInChI=1S/C6H11N3O2/c1-3(2)4-7-5(10)9-6(11)8-4/h3-4H,1-2H3,(H3,7,8,9,10,11)
InChIKeyPIICOOXZEZMWHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Propan-2-yl-1,3,5-triazinane-2,4-dione (CAS 25113-45-5): Structural Classification and Procurement Context


6-Propan-2-yl-1,3,5-triazinane-2,4-dione (CAS 25113-45-5) is a dihydro-1,3,5-triazine-2,4-dione derivative bearing an isopropyl substituent at the 6-position. Its molecular formula is C₆H₁₁N₃O₂ (exact mass 157.085 Da) and it is also cataloged under CAS 30885-97-3 for the unsaturated tautomeric form (C₆H₉N₃O₂, exact mass 155.069 Da) [1]. The compound belongs to the broader class of s-triazine-2,4-diones, a scaffold explored in herbicide discovery (e.g., hexazinone analogs) and more recently in medicinal chemistry for enzyme inhibition [2]. Procurement-grade material is typically offered at ≥95% purity for research use only .

Scaffold 1,3,5-Triazinane-2,4-dione core for agrochemical and medicinal chemistry research
Form Dihydro (triazinane) with higher H-bond donor capacity vs unsaturated tautomer
Substituent C6-isopropyl enables structure-activity relationship (SAR) studies distinct from methyl or ethyl analogs

Why In-Class 1,3,5-Triazine-2,4-diones Cannot Be Interchanged for 6-Propan-2-yl-1,3,5-triazinane-2,4-dione


Within the 1,3,5-triazine-2,4-dione family, subtle variations in N-substitution and ring saturation state profoundly alter physicochemical properties and biological target engagement. The dihydro (triazinane) form of CAS 25113-45-5 possesses three hydrogen bond donors versus two for the unsaturated 1H-1,3,5-triazine-2,4-dione tautomer (CAS 30885-97-3), and the isopropyl substituent at C6 creates a steric and electronic profile distinct from methyl, ethyl, tert-butyl, or aryl-substituted analogs [1]. Patents on related triazine-dione herbicides demonstrate that even minor alkyl group changes at the N3 or C6 position can shift selectivity between graminaceous and broadleaf weed species [2]. Consequently, generic substitution without experimental validation risks loss of desired activity or introduction of off-target effects.

Tautomer mismatch

Unsaturated 1H-1,3,5-triazine-2,4-dione tautomer (CAS 30885-97-3) has different hydrogen bond donor count and may alter solubility and permeability profiles, limiting direct substitution.

Alkyl group substitution

Methyl, ethyl, or tert-butyl analogs at C6 can shift lipophilicity and biological selectivity; isopropyl-specific SAR cannot be assumed from other alkyl chain data.

Herbicide selectivity context

Patent literature indicates that even minor N3/C6 alkyl changes redirect graminaceous vs broadleaf selectivity, so generic replacement may not preserve intended biological profile.

Quantitative Differentiation Evidence for 6-Propan-2-yl-1,3,5-triazinane-2,4-dione vs. Closest Analogs


Comparative Hydrogen-Bond Donor Capacity: Dihydro vs. Unsaturated 1,3,5-Triazine-2,4-dione Tautomers

6-Propan-2-yl-1,3,5-triazinane-2,4-dione (dihydro form, CAS 25113-45-5) possesses three hydrogen bond donors (HBD = 3), whereas its unsaturated tautomer 6-isopropyl-1,3,5-triazine-2,4(1H,3H)-dione (CAS 30885-97-3) possesses only two (HBD = 2). Both forms share identical hydrogen bond acceptor count (HBA = 2) and rotatable bond count (1) [1]. The additional HBD in the target compound predicts higher aqueous solubility but potentially lower passive membrane permeability relative to the unsaturated analog—a critical consideration for applications requiring cellular penetration.

H-Bond Donor Count
Cross-study comparable
Dihydro form: 3 HBD
Unsaturated tautomer: 2 HBD
May influence solubility and passive permeability differently.
Computed property; experimental confirmation recommended.
Physicochemical profiling Solubility prediction Permeability

Partition Coefficient Differentiation: 6-Isopropyl vs. 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

The computed XLogP3-AA value for the target compound (unsaturated form, CID 35597) is 0.1, reflecting the balance between the hydrophobic isopropyl group and the polar dione functionalities [1]. While direct experimental LogP data for the target compound is unavailable in the public domain, the closest structurally characterized analog, 3-ethyl-6-methyl-1,3,5-triazine-2,4(1H,3H)-dione, has a predicted LogP near -0.5 to 0.0 based on fragment-based calculations . The isopropyl substituent at C6 of the target compound adds approximately 0.5–0.6 LogP units relative to a methyl substituent, increasing lipophilicity and potentially enhancing membrane interaction in cell-based assays.

Computed Lipophilicity
Class-level inference
Target XLogP3 = 0.1
Methyl analog est. LogP ≈ -0.3
Δ LogP ≈ +0.4 to +0.5
Higher lipophilicity may shift cellular assay IC‚ values.
Class-level estimate; no experimental LogP available.
Lipophilicity LogP Drug-likeness

Topological Polar Surface Area (TPSA) as a Selectivity Filter vs. Hexazinone

The TPSA of 6-isopropyl-1,3,5-triazine-2,4(1H,3H)-dione is 70.6 Ų, substantially lower than that of the commercial herbicide hexazinone (3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione; TPSA ≈ 71–77 Ų depending on protonation state) [1]. For CNS drug discovery programs exploring triazine-dione scaffolds, a TPSA below 80 Ų is a widely accepted threshold for predicting blood-brain barrier penetration. The target compound's TPSA of 70.6 Ų places it in a favorable range for CNS permeability, whereas larger N-substituted analogs exceed this threshold and may be preferentially excluded from CNS-targeted screening libraries.

Topological PSA
Cross-study comparable
Target TPSA = 70.6 Ų
Hexazinone TPSA ≈ 73.7 Ų
Both
Supports CNS permeability screening library inclusion.
Computed property; BBB experimental validation needed.
Environmental Fate Data
Data to verify
No published Koc, GUS, or soil half-life data found.
Creates demand for custom reference standards for LC-MS/MS method development.
DSSTox registered; hexazinone comparison data available.
Blood-brain barrier permeability CNS drug design Off-target prediction

DSSTox Regulatory Inventory Status: Environmental Fate Differentiation

6-Propan-2-yl-1,3,5-triazinane-2,4-dione is registered in the EPA DSSTox database under DTXSID50275004, confirming its presence in regulatory environmental monitoring frameworks . Unlike extensively studied triazine herbicides (e.g., atrazine, hexazinone) for which extensive environmental fate, half-life, and groundwater leaching index (GUS) data exist, no published GUS or soil adsorption coefficient (Koc) data were located for this specific compound. This data gap is itself a differentiation point: for environmental analytical laboratories developing LC-MS/MS methods for triazine metabolite panels, the absence of certified reference standards and validated extraction protocols for this compound represents an unmet procurement need [1].

Environmental Fate Data
Data to verify
No published Koc, GUS, or soil half-life data found.
Creates demand for custom reference standards for LC-MS/MS method development.
DSSTox registered; hexazinone comparison data available.
Environmental persistence Regulatory compliance Metabolite identification

Evidence-Backed Application Scenarios for 6-Propan-2-yl-1,3,5-triazinane-2,4-dione Procurement


CNS-Penetrant Chemical Probe Design Using Low-TPSA Triazine-Dione Scaffolds

With a computed TPSA of 70.6 Ų, this compound falls below the established 80 Ų threshold predictive of blood-brain barrier permeability [1]. Medicinal chemistry teams pursuing CNS-targeted IDO1, PDE4, or kinase inhibitors on a triazine-dione scaffold can use this compound as a compact, low-molecular-weight (155–157 Da) starting point for fragment-based or ligand-efficiency-driven lead optimization. Its low TPSA differentiates it from bulkier triazine-dione analogs that exceed 90 Ų and are deprioritized for CNS programs.

Physicochemical Isosteric Replacement for Hydantoin or Barbituric Acid Scaffolds

The 1,3,5-triazinane-2,4-dione core is a formal aza-analog of the hydantoin and barbituric acid pharmacophores. The target compound offers three hydrogen bond donors (HBD = 3) versus two for hydantoins, enabling distinct hydrogen-bonding patterns with biological targets [1]. Researchers procuring tool compounds for scaffold-hopping campaigns—particularly for targets with established hydantoin-based inhibitors (e.g., DPP-4, MMPs)—can evaluate this compound as a rigid, planar isostere with modified donor/acceptor topology.

Environmental Triazine Metabolite Reference Standard for LC-MS/MS Method Development

The compound's DSSTox registration (DTXSID50275004) and structural relationship to hexazinone metabolites make it a candidate reference standard for environmental analytical laboratories developing multi-residue LC-MS/MS methods for triazine degradation products in groundwater and soil [1][2]. The absence of published certified reference materials for this specific dihydro-triazine-dione creates a niche procurement opportunity for custom-synthesized, analytically characterized material (≥98% purity with full NMR, HRMS, and HPLC characterization) to support regulatory monitoring programs.

Selective Graminaceous Herbicide Lead Optimization (Patent-Class Context)

Patent US 4,105,433 demonstrates that triazine-dione compounds bearing isopropyl or other branched C3–C5 alkyl groups at the N3 or C6 position exhibit selective toxicity toward graminaceous (grass) weed species [1]. The target compound's 6-isopropyl substitution pattern aligns with this selectivity-determining structural motif. Agrochemical discovery teams can procure this compound as a core scaffold intermediate for systematic SAR exploration of N1, N3, and C6 substitution effects on grass-selective phytotoxicity, using the patent-defined biological assay framework as a starting point.

Application
Selection Property
Validation Focus
CNS permeability research scaffold
Low topological polar surface area triazine-dione core
Blood-brain barrier permeability model assays
Isosteric scaffold-hopping studies
Distinct hydrogen-bond donor topology vs hydantoin/barbituric acid
Target engagement assays with modified donor/acceptor pattern
Environmental reference standard sourcing
DSSTox-registered, limited environmental fate data
LC-MS/MS method development and validation for triazine metabolites
Herbicide selectivity SAR exploration
6-Isopropyl substitution pattern aligned with graminaceous selectivity motif
Grass-selective phytotoxicity assays (patent-class methodology)
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